p-(2-(Butylamino)propionamido)benzoic acid ethyl ester
Description
Properties
CAS No. |
93142-90-6 |
|---|---|
Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
ethyl 4-[2-(butylamino)propanoylamino]benzoate |
InChI |
InChI=1S/C16H24N2O3/c1-4-6-11-17-12(3)15(19)18-14-9-7-13(8-10-14)16(20)21-5-2/h7-10,12,17H,4-6,11H2,1-3H3,(H,18,19) |
InChI Key |
FRPALAJMOMSFOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C(=O)NC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
Step 1: Esterification of p-aminobenzoic acid
- Starting from p-aminobenzoic acid, the carboxylic acid group is esterified with ethanol under acidic or catalytic conditions to form p-aminobenzoic acid ethyl ester.
Step 2: Propionamido group introduction
- The amino group on the aromatic ring is acylated with propionyl chloride or a related propionylating agent to form the propionamido linkage, yielding p-(propionamido)benzoic acid ethyl ester.
Step 3: Butylamino substitution
- The propionamido group is further modified by nucleophilic substitution or reductive amination to introduce the butylamino moiety at the 2-position of the propionamido side chain.
Step 4: Formation of hydrochloride salt
Representative Reaction Conditions and Purification
| Step | Reagents and Conditions | Purification Method | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification | Ethanol, acid catalyst (e.g., H2SO4), reflux | Extraction, distillation | High | Standard Fischer esterification |
| Propionamido formation | Propionyl chloride, triethylamine, dichloroethane, room temp | Silica gel chromatography (heptane/ethanol) | ~50 | Controlled temperature to avoid side reactions |
| Butylamino substitution | Butylamine or butylamino precursor, potassium carbonate, acetonitrile, room temp | Chromatography on silica gel | 70-90 | Use of anhydrous conditions recommended |
| Hydrochloride salt formation | Hydrogen chloride in ethyl ether or ethanol | Filtration and drying | Quantitative | Salt formation improves handling |
Example from Patent Literature
A detailed example from patent US5223510A describes a similar synthetic approach for related alkylaminoalkyl derivatives. The procedure involves:
- Reaction of an amino-substituted benzoyl chloride with an amine derivative in acetonitrile with potassium carbonate as a base.
- Purification by silica gel chromatography using heptane/ethanol or dichloroethane/heptane eluents.
- Formation of the hydrochloride salt by bubbling hydrogen chloride gas into an ethereal solution of the free base, followed by filtration of the precipitated salt.
- Yields reported range from 50% for the base intermediate to 97% for the final product after purification.
Analytical Characterization
Characterization of the compound at various stages typically employs:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure, especially the amide and ester linkages and the butylamino substitution.
- Mass Spectrometry (MS): To verify molecular weight and purity.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups such as amide carbonyl and ester groups.
- Melting Point Determination: For purity assessment of crystalline intermediates and final hydrochloride salt.
- Chromatographic Purity: Using silica gel column chromatography and preparative HPLC for isolation and purification.
Comparative Data Table of Related Compounds
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(butylamino)propanoylamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1. Local Anesthetic Properties
Ethyl 4-(butylamino)benzoate has been studied for its effectiveness as a local anesthetic. Research indicates that compounds with similar structures exhibit significant anesthetic activity, making them suitable for medical applications such as pain management during surgical procedures. The compound's mechanism involves blocking sodium channels, which inhibits nerve signal transmission.
2. Anti-arrhythmic and Antiadrenergic Effects
A patent study highlighted the compound's potential as an anti-arrhythmic agent. In experimental models, it demonstrated the ability to prolong action potentials in cardiac tissues, suggesting its utility in treating arrhythmias. This property could be leveraged in developing new therapies for heart rhythm disorders .
Cosmetic Applications
1. Skin Care Formulations
Ethyl 4-(butylamino)benzoate is also utilized in cosmetic formulations due to its moisturizing properties. A study on cosmetic formulation principles demonstrated that this compound can enhance skin hydration and improve the sensory feel of topical products. The formulation design involved optimizing the concentration of this compound alongside other ingredients to achieve desired rheological and sensory characteristics .
2. Sunscreen Agents
The compound's ability to absorb UV radiation makes it a candidate for inclusion in sunscreen formulations. Its efficacy in protecting skin from harmful UV rays can be attributed to its chemical structure, which allows it to act as a UV filter.
Chemical Synthesis
Ethyl 4-(butylamino)benzoate serves as an important intermediate in chemical synthesis processes. It is used to create various derivatives that have applications in drug development and material science. Its synthesis typically involves the esterification of butylamino benzoic acid with ethanol, providing a pathway for producing more complex molecules used in pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 4-[2-(butylamino)propanoylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identification :
- IUPAC Name: p-(2-(Butylamino)propionamido)benzoic acid ethyl ester
- Synonyms: Ethyl-4-Butyl Aminobenzoate, Benzoic Acid, 4-(Butylamino)-, Ethyl Ester
- CAS Number : 94-32-6
- Molecular Formula: C₁₃H₁₉NO₂
- Molecular Weight : 233.30 g/mol
Structural Features: This compound is a benzoic acid derivative with an ethyl ester group at the carboxyl position. The para-substituent consists of a propionamido chain modified by a butylamino group. This structure confers both lipophilic (butyl chain) and hydrogen-bonding (amide and ester) properties, making it relevant in pharmaceutical and agrochemical research .
Comparison with Structurally Similar Compounds
Structural Analogues of Benzoic Acid Esters
Table 1: Key Structural and Functional Differences
Physicochemical Properties and Reactivity
- Lipophilicity: The target compound’s butyl chain enhances lipophilicity, comparable to 2-(dimethylamino)ethyl p-(butylamino)benzoate . TCMBA’s trichloromethyl groups significantly increase hydrophobicity and environmental persistence .
- Solubility :
Biological Activity
p-(2-(Butylamino)propionamido)benzoic acid ethyl ester is a compound known for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H19NO2
- Molecular Weight : 219.30 g/mol
- IUPAC Name : Ethyl 4-(butylamino)benzoate
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's amine group facilitates binding to receptors involved in neurotransmission and enzymatic pathways, potentially influencing physiological responses.
Biological Activities
- Antimicrobial Activity :
- Analgesic Properties :
- Anticancer Potential :
Case Studies
- Study on Antimicrobial Effects : A study conducted on various analogs of butylaminobenzoic acid demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations .
- Analgesic Efficacy in Clinical Trials : Clinical trials involving tetracaine and its metabolites, including p-butylaminobenzoic acid, showed promising results in pain management during surgical procedures. The pharmacokinetics of these compounds were analyzed to understand their efficacy and safety profiles .
Data Table: Biological Activities Overview
Q & A
Q. What are the established synthetic routes for p-(2-(butylamino)propionamido)benzoic acid ethyl ester, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis involves a two-step process:
Amide Formation : React p-aminobenzoic acid with 2-(butylamino)propionyl chloride using carbodiimide coupling agents (e.g., EDC or DCC) under anhydrous conditions at 0–5°C for 4–6 hours .
Esterification : Treat the intermediate with ethanol and catalytic sulfuric acid at reflux (78°C) for 12 hours.
Optimization Tips :
- Use inert atmosphere (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC (Rf = 0.3 in hexane:EtOAc 3:1).
- Purify via silica gel chromatography (95% purity confirmed by HPLC) .
Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
Q. What are the solvent compatibility and stability considerations for this compound under various storage conditions?
Methodological Answer:
-
Solubility :
Solvent Solubility (mg/mL) DMSO >50 EtOH ~30 H₂O <1 -
Stability : Degrades at >40°C (TGA decomposition onset: 180°C). Store at -20°C under N₂ with desiccant to prevent hydrolysis .
Advanced Research Questions
Q. What molecular interactions mediate the biological activity of this compound, and how can its target engagement be experimentally validated?
Methodological Answer:
- Mechanism : The butylamino group binds hydrophobic enzyme pockets (e.g., HSL), while the ester acts as a prodrug. Hydrolysis releases active metabolites .
- Validation Strategies :
Q. How do structural modifications at the propionamido or ethyl ester positions affect pharmacological properties in SAR studies?
Methodological Answer:
| Modification | Impact on Activity |
|---|---|
| Propionamido → Acetamido | Reduces lipophilicity (LogP ↓ 0.8), decreases HSL inhibition (IC50 ↑ 3×) . |
| Ethyl Ester → Methyl Ester | Faster hydrolysis (t₁/₂ = 1.1 hours) but lower bioavailability (AUC ↓ 40%) . |
| Butylamino → Benzylamino | Enhances cytotoxicity (CC50 = 12 µM vs. 45 µM for parent compound) . |
Q. What experimental strategies resolve contradictions between theoretical predictions and observed bioactivity data?
Methodological Answer:
- Step 1 : Re-synthesize compound and validate purity (≥98% via HPLC) .
- Step 2 : Perform liver microsome assays to assess metabolic stability (e.g., CYP3A4-mediated degradation) .
- Step 3 : Compare computational models (e.g., DFT vs. molecular mechanics for charge distribution) .
- Step 4 : Use ITC to measure binding affinity discrepancies (e.g., ΔH vs. predicted ΔG) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
